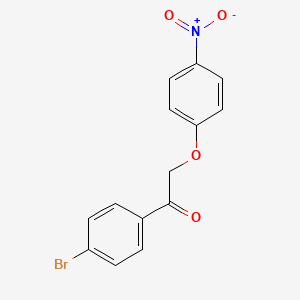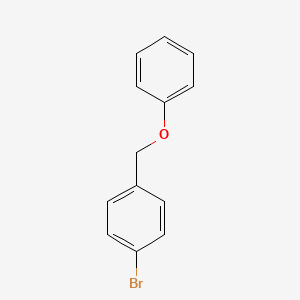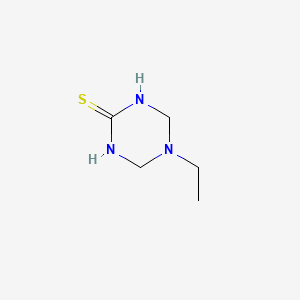
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone involves the reaction of p-nitrophenol with ethylene dibromide, producing 1-Bromo-2-(p-nitrophenoxy)ethane along with 1,2-di-(p-nitrophenoxy)ethane as a byproduct. A selective solvent such as petroleum ether can be used to separate these compounds, yielding the target product with good purity (Liu Qiao-yun, 2004).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant insights into bond angles, planarity, and intramolecular interactions. For instance, the study of 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone reveals nearly planar structures with specific hydrogen bonding patterns contributing to the formation of a three-dimensional network (Can Kocabıyık et al., 2012).
Chemical Reactions and Properties
The chemical behavior of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone under various conditions can elucidate its reactivity. For example, the nitration of similar bromophenols leads to products of nitro-debromination, indicating the compound's potential for further functionalization (M. P. Hartshorn et al., 1985).
Physical Properties Analysis
The physical properties, such as solubility and phase behavior, play a critical role in the practical application of this compound. Although direct data on 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone are not provided, studies on similar compounds offer valuable insights into how structural variations influence these properties.
Chemical Properties Analysis
The compound's chemical properties, including reactivity with various reagents and conditions, are vital for understanding its utility in synthetic chemistry. The improvement in synthetic methods for related compounds, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, highlights the ongoing development in optimizing the yields and purity of such intermediates (Li Yu-feng, 2013).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone has been explored in various studies focusing on organic synthesis and the examination of chemical properties. For instance, it has been synthesized as an organic intermediate in the reaction of p-nitrophenol with ethylene dibromide, with a focus on its solubility properties for effective separation and purification (Liu, 2004). Additionally, the compound has been used in the synthesis of α,β-unsaturated ketones via a SRN1 mechanism, demonstrating its versatility in forming chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Applications in Material Science
In the field of material science, the compound has shown significance in hydrogen-bonding patterns in enaminones. Studies have characterized its crystal structure and have explored its intra- and intermolecular hydrogen bonding, contributing to the understanding of molecular interactions in solid-state chemistry (Balderson, Fernandes, Michael, & Perry, 2007).
Catalysis and Chemical Reactions
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone also plays a role in catalysis and other chemical reactions. For example, its derivative has been used in the asymmetric reduction of ketones, shedding light on the influence of substrate concentration and catalyst loading on selectivity (Thvedt, Kristensen, Sundby, Hansen, & Hoff, 2011). Moreover, its involvement in the synthesis of N‐Acetyl Enamides by Reductive Acetylation of Oximes highlights its utility in organic synthesis and the development of new chemical methodologies (Tang, Patel, Capacci, Wei, Yee, & Senanayake, 2014).
Phase Equilibrium Studies
Furthermore, it has been a subject of study in phase equilibrium research, particularly in understanding the solid-liquid phase equilibrium and ternary phase diagrams, which are crucial for the separation and purification processes in chemical engineering (Li, Jin, Wang, Zhan, Zhu, Zheng, Zhao, & Han, 2019).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALGVWATZJIXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354739 |
Source


|
| Record name | 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone | |
CAS RN |
111946-84-0 |
Source


|
| Record name | 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)







![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)


